![molecular formula C15H24N2O3 B3835410 2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835410.png)
2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Vue d'ensemble
Description
2,6-Dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is an organic compound characterized by its unique structure, which includes a phenol ring substituted with two methoxy groups and a diazepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable diazepane derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazepane moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the diazepane moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
- 2,6-Dimethoxy-4-methylphenol
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
2,6-Dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to its combination of a phenol ring with methoxy groups and a diazepane moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and drug development .
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-16-5-4-6-17(8-7-16)11-12-9-13(19-2)15(18)14(10-12)20-3/h9-10,18H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJHYJKQGHPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


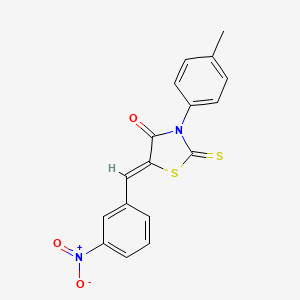
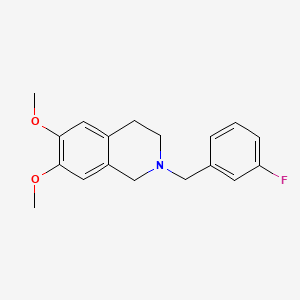
![2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3835335.png)
![1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3835346.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835350.png)
![2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835354.png)
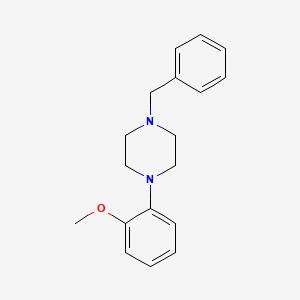
![2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B3835358.png)
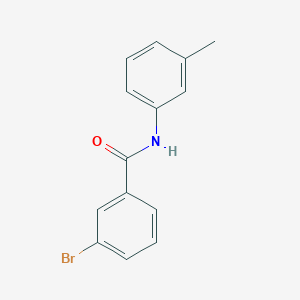
![2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835383.png)
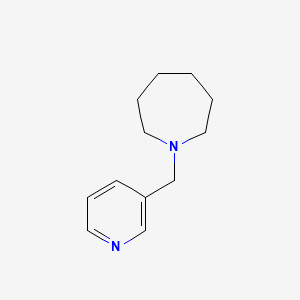
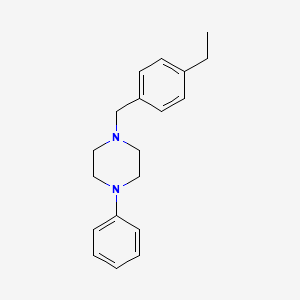
![4-({[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl)-2-methoxyphenol](/img/structure/B3835394.png)
![butyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B3835399.png)
